REACTION_CXSMILES
|
[ClH:1].[CH3:2][CH:3]([NH:12][CH2:13][CH:14]([OH:25])[C:15]1[CH:16]=[CH:17][C:18]([OH:24])=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1>>[CH3:2][CH:3]([NH:12][CH2:13][CH:14]([OH:25])[C:15]1[CH:16]=[CH:17][C:18]([OH:24])=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:1] |f:2.3|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC=1C=CC=CC1)NCC(C=2C=CC(=C(C2)C(=O)N)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(CCC=1C=CC=CC1)NCC(C=2C=CC(=C(C2)C(=O)N)O)O.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][CH:3]([NH:12][CH2:13][CH:14]([OH:25])[C:15]1[CH:16]=[CH:17][C:18]([OH:24])=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1>>[CH3:2][CH:3]([NH:12][CH2:13][CH:14]([OH:25])[C:15]1[CH:16]=[CH:17][C:18]([OH:24])=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:1] |f:2.3|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC=1C=CC=CC1)NCC(C=2C=CC(=C(C2)C(=O)N)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(CCC=1C=CC=CC1)NCC(C=2C=CC(=C(C2)C(=O)N)O)O.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |